molecular formula C7H14N4O2 B009496 Alanine, 3-azido-, tert-butyl ester, DL- CAS No. 108283-47-2

Alanine, 3-azido-, tert-butyl ester, DL-

Cat. No. B009496
M. Wt: 186.21 g/mol
InChI Key: IODQEOZOWBWACX-YFKPBYRVSA-N
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Description

Alanine, 3-azido-, tert-butyl ester, DL- is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Alanine, 3-azido-, tert-butyl ester, DL- is based on its ability to react with specific functional groups on biomolecules. This reaction results in the formation of a covalent bond between the compound and the biomolecule, allowing for the labeling and tracking of the biomolecule.

Biochemical And Physiological Effects

Alanine, 3-azido-, tert-butyl ester, DL- has been found to have unique biochemical and physiological effects. This compound has been shown to be non-toxic and non-immunogenic, making it an ideal candidate for use in various biological systems. Additionally, this compound has been found to be stable under a wide range of conditions, allowing for its use in various experimental settings.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Alanine, 3-azido-, tert-butyl ester, DL- in lab experiments is its ability to label specific biomolecules with high specificity and efficiency. This labeling process allows for the visualization and tracking of these biomolecules in complex biological systems. However, one limitation of using this compound is its potential to react with unintended functional groups, leading to non-specific labeling.

Future Directions

In the future, Alanine, 3-azido-, tert-butyl ester, DL- may be used in various research applications, including the study of protein interactions and the development of new diagnostic tools. Additionally, future research may focus on the development of new labeling techniques that improve the specificity and efficiency of this compound.
Conclusion
In conclusion, Alanine, 3-azido-, tert-butyl ester, DL- is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects. Its ability to label specific biomolecules with high specificity and efficiency makes it an ideal candidate for use in various experimental settings. However, future research is needed to fully understand the potential of this compound in various research applications.

Synthesis Methods

Alanine, 3-azido-, tert-butyl ester, DL- is synthesized through a process that involves the reaction of tert-butyl alanine with sodium azide in the presence of a copper catalyst. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography.

Scientific Research Applications

Alanine, 3-azido-, tert-butyl ester, DL- has been found to have various applications in scientific research. One of the primary uses of this compound is in the field of bioconjugation, where it is used to label proteins and other biomolecules. This labeling process allows for the visualization and tracking of these biomolecules in complex biological systems.

properties

CAS RN

108283-47-2

Product Name

Alanine, 3-azido-, tert-butyl ester, DL-

Molecular Formula

C7H14N4O2

Molecular Weight

186.21 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-3-azidopropanoate

InChI

InChI=1S/C7H14N4O2/c1-7(2,3)13-6(12)5(8)4-10-11-9/h5H,4,8H2,1-3H3/t5-/m0/s1

InChI Key

IODQEOZOWBWACX-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CN=[N+]=[N-])N

SMILES

CC(C)(C)OC(=O)C(CN=[N+]=[N-])N

Canonical SMILES

CC(C)(C)OC(=O)C(CN=[N+]=[N-])N

synonyms

AZIDOALANINE,TERT-BUTYLESTER

Origin of Product

United States

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